molecular formula C21H19BrClN3O5 B4149740 methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

Cat. No.: B4149740
M. Wt: 508.7 g/mol
InChI Key: MSSAIIQYXYKKGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrimidine ring, in particular, is a key structural feature. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, consisting of two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of the functional groups, and the nature of the atoms and bonds within the molecule .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that many organic compounds, particularly those containing halogens like bromine and chlorine, can be hazardous. For example, methyl bromoacetate can be toxic by ingestion and inhalation and can also irritate the skin and eyes .

Properties

IUPAC Name

methyl 2-[2-bromo-4-[5-[(3-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3O5/c1-11-18(20(28)25-14-5-3-4-13(23)9-14)19(26-21(29)24-11)12-6-7-16(15(22)8-12)31-10-17(27)30-2/h3-9,19H,10H2,1-2H3,(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAIIQYXYKKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC(=O)OC)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 3
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 6
methyl [2-bromo-4-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate

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